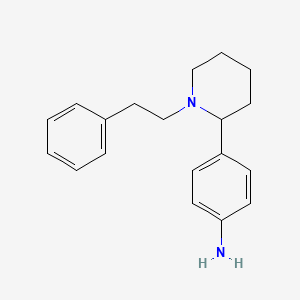
5-(Benzenesulfonyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylsulfonyl)quinolin-8-ol is a quinoline derivative with the molecular formula C15H11NO3S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a phenylsulfonyl group attached to the quinoline ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfonyl)quinolin-8-ol typically involves the sulfonylation of quinoline derivatives. One common method is the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling . This reaction generates environmentally benign byproducts and utilizes stable and safe sodium sulfinates as sulfide sources. The reaction conditions often involve moderate to high yields and are less odorous and more environmentally friendly compared to previous methods .
Industrial Production Methods
Industrial production of 5-(Phenylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenylsulfonyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Phenylsulfonyl)quinolin-8-ol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Phenylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of serotonin 5-HT6 receptors, which are implicated in various central nervous system disorders . The compound binds to these receptors, inhibiting their activity and modulating neurotransmitter release. This interaction can lead to therapeutic effects in conditions such as Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(phenylsulfonyl)quinoline-8-amine: Exhibits high selectivity for serotonin receptors.
4-Methylamino-8-dimethylamino-3-(phenylsulfonyl)quinoline: Known for its multimodal activity.
N-Methyl-8-(piperazin-1-yl)-3-(phenylsulfonyl)quinoline-4-amine: Demonstrates significant receptor binding affinity.
Uniqueness
5-(Phenylsulfonyl)quinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a versatile building block for the synthesis of various derivatives and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
61430-90-8 |
|---|---|
Formule moléculaire |
C15H11NO3S |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
5-(benzenesulfonyl)quinolin-8-ol |
InChI |
InChI=1S/C15H11NO3S/c17-13-8-9-14(12-7-4-10-16-15(12)13)20(18,19)11-5-2-1-3-6-11/h1-10,17H |
Clé InChI |
VTJJCUYCRNLTNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11843921.png)
![Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)-](/img/structure/B11843925.png)
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11843933.png)
![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)





![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)
![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)
![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)

